6-(4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE
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Overview
Description
6-(4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is a complex organic compound belonging to the pyrido[4,3-d]pyrimidine family This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring
Preparation Methods
The synthesis of 6-(4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE can be achieved through various synthetic routes. One common method involves the condensation of pyridine and pyrimidine derivatives. The reaction typically requires specific catalysts and controlled conditions to ensure the formation of the desired product . Industrial production methods may involve multicomponent synthesis, where multiple reactants are combined in a single reaction vessel to streamline the process and improve yield .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-(4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: Known for its heat-resistant properties and used in energetic materials.
Pyrazolo[3,4-d]pyrimidine: Studied for its anticancer activity and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the presence of both morpholine and 4-methylphenyl groups, which contribute to its diverse chemical and biological properties.
Properties
IUPAC Name |
6-(4-methylphenyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-2-4-14(5-3-13)22-7-6-16-15(17(22)23)12-19-18(20-16)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGIBNJGQWMPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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